molecular formula C19H14ClNO5S2 B11050294 9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11050294
M. Wt: 435.9 g/mol
InChI Key: VFAWHSQATVLVIT-UHFFFAOYSA-N
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Description

The compound 9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule characterized by its unique pentacyclic structure. This compound features a combination of chloro, hydroxy, and trione functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. One common approach starts with the chlorination of a hydroxyphenyl precursor, followed by cyclization reactions to form the pentacyclic core. Key steps include:

    Cyclization: Formation of the pentacyclic structure through intramolecular cyclization reactions, often facilitated by catalysts such as Lewis acids.

    Oxidation: Introduction of the trione functionality using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions. The scalability of the process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The trione groups can be reduced to diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, diols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione exerts its effects depends on its interaction with molecular targets. These interactions often involve:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione stands out due to its unique pentacyclic structure and combination of functional groups. Similar compounds include:

    9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-dione: Lacks one of the trione groups, affecting its reactivity and applications.

    9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-tetraone: Contains an additional trione group, which may enhance its oxidative properties.

These comparisons highlight the distinct chemical and physical properties that make This compound a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H14ClNO5S2

Molecular Weight

435.9 g/mol

IUPAC Name

9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C19H14ClNO5S2/c20-5-1-2-9(22)6(3-5)10-11-7-4-8(13-12(7)17(23)26-18(13)24)14(11)27-16-15(10)28-19(25)21-16/h1-3,7-8,10-14,22H,4H2,(H,21,25)

InChI Key

VFAWHSQATVLVIT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)OC4=O)SC5=C(C3C6=C(C=CC(=C6)Cl)O)SC(=O)N5

Origin of Product

United States

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